molecular formula C9H10F3NO5 B14218008 2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate CAS No. 828259-72-9

2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate

Cat. No.: B14218008
CAS No.: 828259-72-9
M. Wt: 269.17 g/mol
InChI Key: FPMHQSYZBBSBCK-WCCKRBBISA-N
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Description

2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate is a chemical compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate typically involves the reaction of 2-furancarboxylic acid with an appropriate amine and trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient production of large quantities of the compound with high purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to ensure sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce furfuryl alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylic acid: A simpler furan derivative with similar chemical properties.

    5-Hydroxymethylfurfural: Another furan derivative with applications in polymer synthesis and as a platform chemical.

    2,5-Furandicarboxylic acid: A furan derivative used as a monomer for the production of bio-based polymers.

Uniqueness

2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it particularly valuable for specific applications in research and industry.

Properties

CAS No.

828259-72-9

Molecular Formula

C9H10F3NO5

Molecular Weight

269.17 g/mol

IUPAC Name

5-[(1S)-1-aminoethyl]furan-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9NO3.C2HF3O2/c1-4(8)5-2-3-6(11-5)7(9)10;3-2(4,5)1(6)7/h2-4H,8H2,1H3,(H,9,10);(H,6,7)/t4-;/m0./s1

InChI Key

FPMHQSYZBBSBCK-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(O1)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C1=CC=C(O1)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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